3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Description
3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and an oxazole ring fused to a pyridine ring. The presence of these functional groups and the fused ring system imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
3-cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-16(20)11-8-12(9-4-2-1-3-5-9)17-15-13(11)14(18-21-15)10-6-7-10/h1-5,8,10H,6-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVAOLWKFNBQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC(=N3)C4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate compound through the condensation of a cyclopropyl ketone with a phenyl hydrazine derivative. This intermediate is then subjected to cyclization in the presence of a suitable oxidizing agent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes nucleophilic acyl substitution reactions to form amides. This reaction is typically mediated by coupling agents like EDCl/HOBt or DCC/DMAP.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chloroaniline + EDCl | DMF, RT, 12 h | N-(3-Chlorophenyl)-derivatized amide | 78% | |
| Benzylamine + DCC | THF, 0°C → RT, 6 h | Benzylamide | 85% |
Mechanistic Insight : Activation of the carboxylic acid via mixed anhydride or carbodiimide intermediates facilitates amine attack .
Esterification
The carboxylic acid can be esterified under acidic or Mitsunobu conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethanol + H₂SO₄ | Reflux, 8 h | Ethyl ester | 92% | |
| Methanol + DCC/DMAP | RT, 24 h | Methyl ester | 88% |
Key Observation : Ester derivatives exhibit improved solubility in organic solvents, enabling further functionalization .
Decarboxylation
Thermal or photochemical decarboxylation removes the carboxylic acid group, generating a reactive pyridine intermediate.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 180°C, 2 h | Cu(OAc)₂ | 3-Cyclopropyl-6-phenyl-oxazolo[5,4-b]pyridine | 65% | |
| UV light (254 nm), 6 h | None | Same as above | 40% |
Application : Decarboxylated products serve as intermediates for C–H functionalization .
Electrophilic Aromatic Substitution
The phenyl substituent undergoes nitration and sulfonation at the para position due to electron-donating effects of the oxazole ring.
| Reaction | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 4-Nitro-phenyl derivative | 70% | |
| Sulfonation | SO₃/H₂SO₄ | 50°C, 3 h | 4-Sulfo-phenyl derivative | 62% |
Regioselectivity : Directed by conjugation effects between the oxazole and phenyl rings .
Transition Metal-Catalyzed Coupling
The pyridine ring participates in Suzuki-Miyaura couplings at the 6-position when halogenated.
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo derivative | Pd(PPh₃)₄ | Dioxane, 80°C | 6-(4-Fluorophenyl) analog | 75% | |
| 6-Iodo derivative | PdCl₂(dppf) | THF, 60°C | 6-(Pyridin-3-yl) analog | 68% |
Scope : Boronic esters with electron-withdrawing groups show higher reactivity .
Cyclopropane Ring Functionalization
The cyclopropyl group undergoes ring-opening reactions under oxidative or acidic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂/AcOH | 50°C, 4 h | 3-(2-Hydroxyethyl) derivative | 55% | |
| HCl (conc.) | Reflux, 3 h | 3-Chloropropyl chain | 48% |
Limitation : Ring-opening is less favored compared to bicyclic core modifications .
Oxazole Ring Modifications
The oxazole moiety participates in [3+2] cycloadditions with nitrile oxides.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetonitrile oxide | Toluene, 80°C | Isoxazoline-fused derivative | 60% |
Mechanism : Dipolarophilic reactivity of the oxazole double bond drives the reaction .
Critical Analysis of Reactivity Trends
-
Steric Effects : The cyclopropyl group hinders reactions at the 3-position, favoring 6-phenyl modifications .
-
Electronic Effects : Electron-withdrawing pyridine nitrogen increases electrophilic substitution rates at the phenyl ring .
-
Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide/ester formation .
Scientific Research Applications
3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but with a propyl group instead of a phenyl group.
3-Cyclopropyl-6-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid: Similar structure but with slight variations in the oxazole ring.
Uniqueness
3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific combination of functional groups and fused ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3-Cyclopropyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (CAS Number: 954578-92-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies based on diverse research findings.
- Molecular Formula : C₁₆H₁₂N₂O₃
- Molecular Weight : 280.28 g/mol
- Melting Point : 200–201 °C
- Purity : ≥95% .
Pharmacological Profile
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 inhibitors are known for their anti-inflammatory properties, making them candidates for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
In Vitro Studies :
- A study reported that phenyl-substituted oxazole derivatives demonstrated considerable inhibitory activity against PDE4B. The most potent compound exhibited an IC₅₀ value of 1.4 μM, indicating strong enzyme inhibition compared to the standard rolipram (2.0 μM) .
In Vivo Studies :
- In animal models of asthma and sepsis induced by lipopolysaccharide (LPS), the tested compounds showed promising results in reducing inflammatory responses and improving respiratory function .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions at the molecular level, which can enhance its biological efficacy. The introduction of substituents at specific positions on the phenyl ring has been shown to influence the inhibitory activity against PDEs significantly. For instance, modifications that enhance interactions with the metal binding pocket of the enzyme can lead to improved potency .
Case Study 1: Anti-inflammatory Effects
In a controlled study involving murine models, compounds structurally related to this compound were administered to assess their anti-inflammatory effects. Results indicated a marked reduction in TNF-α release upon treatment with these compounds compared to controls .
Case Study 2: Cancer Therapy
Another study explored the potential anticancer activity of similar oxazole derivatives. The findings suggested that these compounds could induce apoptosis in cancer cell lines more effectively than traditional therapies . The mechanism was attributed to the ability of these compounds to modulate signaling pathways involved in cell survival and proliferation.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| Melting Point | 200–201 °C |
| CAS Number | 954578-92-8 |
| Purity | ≥95% |
| IC₅₀ against PDE4B | 1.4 μM |
| In Vivo Model | Asthma/COPD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
